Naphthalenesulfonic acid, dipentyl-
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Overview
Description
Naphthalenesulfonic acid, dipentyl- is an organic compound with the molecular formula C20H28O3S. It belongs to the class of naphthalenesulfonic acids, which are characterized by the presence of a sulfonic acid group attached to a naphthalene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenesulfonic acid, dipentyl- typically involves the sulfonation of naphthalene followed by the introduction of pentyl groups. The sulfonation process can be carried out using sulfuric acid as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation. After the sulfonation, the resulting naphthalenesulfonic acid is reacted with pentyl halides under basic conditions to introduce the pentyl groups.
Industrial Production Methods
In an industrial setting, the production of naphthalenesulfonic acid, dipentyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The sulfonation step is often carried out in a continuous process to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Naphthalenesulfonic acid, dipentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted naphthalenes. These products have diverse applications in different fields.
Scientific Research Applications
Naphthalenesulfonic acid, dipentyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of surfactants, dispersants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of naphthalenesulfonic acid, dipentyl- involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The pentyl groups contribute to the compound’s hydrophobicity, enhancing its ability to interact with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-1-sulfonic acid
- Naphthalene-2-sulfonic acid
- Naphthalene-1,5-disulfonic acid
- Naphthalene-2,6-disulfonic acid
Uniqueness
Naphthalenesulfonic acid, dipentyl- is unique due to the presence of two pentyl groups, which enhance its hydrophobicity and influence its chemical reactivity. This makes it distinct from other naphthalenesulfonic acids, which typically do not have such long alkyl chains. The unique structure of naphthalenesulfonic acid, dipentyl- allows it to interact differently with molecular targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61702-94-1 |
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Molecular Formula |
C20H28O3S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4,5-bis(3-methylbutyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H28O3S/c1-14(2)8-10-16-6-5-7-18-19(24(21,22)23)13-12-17(20(16)18)11-9-15(3)4/h5-7,12-15H,8-11H2,1-4H3,(H,21,22,23) |
InChI Key |
DFAQYSMANFEAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C2C(=CC=C(C2=CC=C1)S(=O)(=O)O)CCC(C)C |
Origin of Product |
United States |
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